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3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride

Catalog No.
S14043979
CAS No.
M.F
C6H12Cl2N2O
M. Wt
199.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride

Product Name

3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride

IUPAC Name

3-(1,3-oxazol-2-yl)propan-1-amine;dihydrochloride

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.08 g/mol

InChI

InChI=1S/C6H10N2O.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2;2*1H

InChI Key

KONHRTBSCGZBSY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCCN.Cl.Cl

3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique oxazole ring structure and an amine functional group. This compound features a propan-1-amine backbone with a 1,3-oxazole moiety, which contributes to its distinct chemical properties. The dihydrochloride form indicates that the compound is protonated and stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various biological applications.

  • Oxidation: The compound can be oxidized to form various oxazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxazole ring allows for substitution reactions where functional groups can be introduced, often employing halogens or alkylating agents as reagents.

These reactions are crucial for modifying the compound for specific applications in research and industry.

The biological activity of 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride is notable due to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activity and receptor interactions, which may lead to therapeutic effects against certain pathogens. The exact mechanisms of action depend on the specific biological context but often involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Propan-1-Amine Side Chain: Nucleophilic substitution reactions are commonly used to attach the propan-1-amine group to the oxazole derivative.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity and yield.

In industrial settings, automated synthesis methods may be employed for efficiency.

3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride has several applications:

  • Pharmaceuticals: It is investigated for potential use in developing drugs targeting specific diseases due to its biological activity.
  • Research: The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and receptor functions.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride with various biological targets have revealed its potential as an antimicrobial agent. For instance, research has indicated activity against ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance. The compound's ability to bind selectively to certain enzymes or receptors enhances its therapeutic potential.

Several compounds share structural similarities with 3-(1,3-Oxazol-2-yl)propan-1-amine dihydrochloride:

Compound NameStructural FeaturesUnique Aspects
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine dihydrochlorideContains a sulfur atom instead of oxygenDifferent heterocyclic structure alters reactivity
(2R)-1-(1,3-imidazol-2-yl)propan-2-amino dihydrochlorideContains an imidazole ringImidazole may confer different biological properties
5-Methyl-1,3-thiazol-2-aminoLacks the propan chainFocuses on thiazole chemistry

Uniqueness

The uniqueness of 3-(1,3-Oxazol-2-yl)propan-1-amino dihydrochloride lies in its specific oxazole structure combined with the propan chain. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a subject of interest in both research and pharmaceutical development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

198.0326684 g/mol

Monoisotopic Mass

198.0326684 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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